
Indolophenanthridine
概要
説明
CY-208-243は、選択的ドーパミンD1受容体アゴニストとして知られる化合物です。 パーキンソン病の動物モデルで有効性が示されており、神経学研究において重要な化合物となっています 。 この化合物の化学名は4,6,6a,7,8,12b-ヘキサヒドロ-7-メチルインドロ(4,3-ab)-フェナントリジンであり、分子式はC19H18N2です .
準備方法
合成経路と反応条件
CY-208-243の合成には、インドロ-フェナントリジンコア構造の形成など、いくつかのステップが含まれます。合成経路や反応条件の詳細な情報は、パブリックドメインでは容易に入手できません。 この化合物は、適切な前駆体と試薬を用いた一連の有機反応によって合成できることが知られています .
工業生産方法
化学反応の分析
反応の種類
CY-208-243は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を形成する可能性があります。
還元: 還元反応は化合物の構造を修飾し、生物活性を変化させる可能性があります。
一般的な試薬と条件
CY-208-243の反応で一般的に使用される試薬には、酸化剤、還元剤、様々な触媒が含まれます。 具体的な条件は、目的の反応とターゲット製品によって異なります .
生成される主な生成物
CY-208-243の反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 例えば、酸化反応では酸化された誘導体が生成され、置換反応では官能基化されたアナログが生成される可能性があります .
科学研究への応用
CY-208-243は、化学、生物学、医学、産業などの分野で、いくつかの科学研究への応用があります。
科学的研究の応用
Structural Characteristics
Indolophenanthridine is characterized by a fused indole and phenanthridine structure, which contributes to its distinctive chemical properties. The compound's nitrogen-rich polycyclic framework enhances its reactivity and biological activity, making it a subject of extensive research.
Biological Activities
2.1 Anti-Cancer Properties
This compound derivatives have demonstrated promising anti-cancer properties in preclinical studies. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Indolophenanthridines may inhibit specific signaling pathways involved in cell proliferation and survival, leading to increased cancer cell death.
- Cell Lines Tested : Studies have reported effective results against breast, lung, and colorectal cancer cell lines, showcasing the broad spectrum of activity.
2.2 Anti-Parasitic Effects
In addition to their anti-cancer potential, indolophenanthridines exhibit anti-parasitic effects. They have shown efficacy against several parasitic infections, including those caused by protozoa and helminths.
Optoelectronic Applications
Recent advancements in the synthesis of helical indolophenanthridines have opened new avenues for optoelectronic applications. These compounds exhibit unique optical properties, such as:
- Aggregation-Induced Emission (AIE) : Helical indolophenanthridines demonstrate significant changes in luminescence behavior based on their aggregation state, making them suitable for applications in light-emitting devices.
- Solvatochromism : The compounds display remarkable shifts in luminescence based on solvent polarity, which can be exploited in sensor technologies.
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds. The following table summarizes key comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Indole | Basic structure | Simpler structure without phenanthridine moiety |
Phenanthridine | Fused ring system | Lacks the indole nitrogen functionality |
Calothrixin B | Related alkaloid | Exhibits distinct anti-cancer properties |
Indolo[3,2-a]phenanthridine | Substituted derivative | Specific regioselectivity in synthesis |
This compound's unique combination of both indole and phenanthridine frameworks imparts distinct chemical reactivity and biological activity not observed in its simpler counterparts.
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
- A study published in Organic Letters reported the synthesis of helical indolophenanthridines and their promising optoelectronic properties, highlighting their potential for use in advanced materials .
- Another investigation focused on the anti-cancer effects of various this compound derivatives, demonstrating their ability to induce apoptosis in multiple cancer cell lines .
作用機序
CY-208-243は、ドーパミンD1受容体に選択的に結合することでその効果を発揮します。この結合は受容体を活性化し、アデニル酸シクラーゼの刺激とサイクリックAMP(cAMP)の生成につながります。 cAMPレベルの増加は、細胞内シグナル伝達経路のカスケードをトリガーし、最終的に神経活動の調節につながります 。 この化合物のドーパミンD1受容体における選択的アゴニスト活性は、様々な生理学的および病理学的プロセスにおけるこれらの受容体の役割を研究するための貴重なツールとなっています .
類似化合物との比較
類似化合物
いくつかの化合物は、構造と生物活性に関してCY-208-243に似ています。これらには以下が含まれます。
SKF 38393: ドーパミン受容体機能を研究するために研究で使用されているもう1つの選択的ドーパミンD1受容体アゴニストです.
ロチゴチン: パーキンソン病の治療に使用されるドーパミン受容体アゴニストです.
プラミペキソール: パーキンソン病とレストレスレッグス症候群の治療に適用されるドーパミン受容体アゴニストです.
CY-208-243の独自性
CY-208-243は、ドーパミンD1受容体における選択的アゴニスト活性と、パーキンソン病の動物モデルにおける有効性によって、ユニークな化合物です 。 他のD1選択的アゴニストとは異なり、CY-208-243は、前臨床研究で運動機能の欠損を回復させ、神経機能を改善するという有望な結果を示しています 。これは、さらなる研究と潜在的な治療開発のための貴重な化合物となっています。
生物活性
Indolophenanthridine is a complex organic compound featuring a fused indole and phenanthridine structure, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activities of this compound, focusing on its anticancer and antiparasitic properties, along with relevant research findings and case studies.
Structural Characteristics
Indolophenanthridines are characterized by their unique pentacyclic structure, which includes both indole and phenanthridine moieties. This structural complexity contributes to their distinctive chemical properties and biological activities. The following table summarizes the structural similarities and unique features of this compound compared to related compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Indole | Basic structure | Simpler structure without phenanthridine moiety |
Phenanthridine | Fused ring system | Lacks the indole nitrogen functionality |
Calothrixin B | Related alkaloid | Exhibits distinct anti-cancer properties |
Indolo[3,2-a]phenanthridine | Substituted derivative | Specific regioselectivity in synthesis |
Anticancer Activity
Indolophenanthridines have demonstrated significant anticancer properties in various studies. Notably, calothrixins A and B, which are bioactive metabolites derived from cyanobacteria, exhibit potent antiproliferative activity against human cancer cell lines. For instance:
- HeLa Cells : Calothrixin A showed an IC value of 40 nM, while calothrixin B had an IC of 350 nM against cervical cancer cells .
- Mechanism of Action : These compounds act as poisons for human DNA topoisomerase I, stabilizing the topoisomerase I-DNA binary complex and preventing DNA religation, leading to apoptosis .
The following table summarizes key findings regarding the anticancer activity of calothrixins:
Compound | Cell Line | IC (nM) | Mechanism of Action |
---|---|---|---|
Calothrixin A | HeLa | 40 | Topoisomerase I poison |
Calothrixin B | HeLa | 350 | Topoisomerase I poison |
Calothrixin A | Jurkat | 1.6 | Induces apoptosis via DNA damage |
Antiparasitic Activity
Indolophenanthridines also exhibit promising antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that these compounds can inhibit chloroquine-resistant strains of this parasite .
Case Studies and Research Findings
- Calothrixin A and Apoptosis : Research conducted by Waring et al. demonstrated that calothrixin A induces apoptosis in Jurkat cells more effectively than menadione, a known apoptosis inducer. The study found that calothrixin A caused significant cell cycle arrest in the G/M phase at lower concentrations compared to menadione .
- Topoisomerase I Interaction : Another study highlighted that calothrixins stabilize the covalent topoisomerase I/DNA complex, showing a stabilization percentage significantly lower than that observed with camptothecin, a standard topoisomerase I inhibitor .
- Cytotoxicity Against Cancer Cells : In vivo studies using murine models indicated that indolophenanthridines were well tolerated compared to traditional chemotherapeutics like cisplatin, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for indolophenanthridine derivatives, and how do experimental conditions influence yield and purity?
- Methodological Answer : Common methods include Schiff base-homophthalic anhydride cyclization followed by thionyl chloride-mediated dehydrogenation, as well as Pd-catalyzed reactions involving aryl iodides and alkynes . Yield optimization often requires precise control of temperature, solvent (e.g., DMF or THF), and catalyst loading. Purity is typically assessed via HPLC or column chromatography. For reproducibility, ensure detailed documentation of stoichiometry and reaction times .
Q. Which spectroscopic techniques are essential for characterizing this compound compounds, and how are spectral contradictions resolved?
- Methodological Answer : NMR (¹H/¹³C) , mass spectrometry (HRMS) , and IR spectroscopy are critical for structural confirmation. Contradictions in spectral data (e.g., unexpected coupling patterns in NMR) may arise from conformational isomerism or impurities. Cross-validation using X-ray crystallography or computational modeling (DFT) is recommended to resolve ambiguities .
Q. What in vitro assays are routinely used to evaluate the cytotoxic activity of indolophenanthridines?
- Methodological Answer : MTT or SRB assays in human cancer cell lines (e.g., MCF-7, HeLa) are standard. Dose-response curves (IC₅₀ values) should be generated with triplicate measurements and appropriate controls (e.g., cisplatin). Ensure adherence to cell culture protocols (e.g., passage number, serum concentration) to minimize variability .
Q. How are research questions on this compound’s biological targets formulated to ensure feasibility?
- Methodological Answer : Start with a literature review to identify understudied targets (e.g., topoisomerase inhibition or kinase modulation). Define hypotheses using PICO framework (Population, Intervention, Comparison, Outcome). Pilot studies using siRNA knockdown or enzyme inhibition assays can validate target relevance before large-scale experiments .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound analogs across studies be systematically analyzed?
- Methodological Answer : Perform meta-analysis with standardized criteria: normalize IC₅₀ values to cell line-specific controls, account for assay variability (e.g., incubation time), and apply statistical tools (ANOVA, Tukey’s HSD). Cross-referencing with structural data (e.g., substituent effects on lipophilicity) can explain discrepancies .
Q. What strategies optimize the selectivity of indolophenanthridines toward cancer cells over healthy tissues?
- Methodological Answer : Use proteomics (e.g., affinity chromatography) to identify off-target interactions. Modify substituents (e.g., PEGylation) to enhance tumor penetration via EPR effects. Evaluate selectivity using co-culture models or zebrafish xenografts to mimic in vivo conditions .
Q. How can computational methods predict this compound-protein binding modes, and what experimental validation is required?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding interactions. Validate predictions via SPR (surface plasmon resonance) for binding affinity and X-ray crystallography for co-crystal structures. Discrepancies between in silico and experimental data may require force field adjustments .
Q. What experimental designs are suitable for elucidating the mechanism of action of indolophenanthridines in epigenetic modulation?
- Methodological Answer : Combine ChIP-seq (chromatin immunoprecipitation) to identify histone modification changes and RNA-seq for differential gene expression. Use CRISPR-Cas9 knockouts of suspected epigenetic regulators (e.g., HDACs) to confirm mechanistic pathways. Dose-dependent effects must be correlated with phenotypic assays (e.g., apoptosis) .
Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacokinetic properties?
- Methodological Answer : Systematically vary substituents at key positions (e.g., C-6 or C-11) and assess logP , metabolic stability (microsomal assays), and bioavailability (Caco-2 permeability). Use QSAR models to prioritize analogs for in vivo testing. PK/PD modeling in rodents guides dose optimization .
Q. What interdisciplinary approaches integrate synthetic chemistry and systems biology to study this compound’s polypharmacology?
- Methodological Answer : Combine network pharmacology (STRING database) to map protein interaction networks with high-throughput screening (HTS) against kinase panels. Validate multi-target effects using siRNA libraries or phosphoproteomics. Such integration requires collaborative workflows between synthetic chemists and bioinformaticians .
Q. Guidance for Researchers
- Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal) for detailed methodology, including raw data deposition and statistical rigor .
- Ethical Compliance : For in vivo studies, obtain ethics approvals and adhere to ARRIVE guidelines for animal welfare .
- Data Presentation : Use tables to compare synthetic yields, IC₅₀ values, or computational binding energies. Append raw spectra or simulation trajectories as supplementary files .
特性
IUPAC Name |
(2R,11R)-10-methyl-10,15-diazapentacyclo[11.6.1.02,11.03,8.016,20]icosa-1(20),3,5,7,13,16,18-heptaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-21-11-12-5-2-3-6-14(12)19-15-7-4-8-16-18(15)13(10-20-16)9-17(19)21/h2-8,10,17,19-20H,9,11H2,1H3/t17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNKIDLXXXIELU-IEBWSBKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C3C1CC4=CNC5=CC=CC3=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042598 | |
Record name | Indolophenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100999-26-6 | |
Record name | CY 208-243 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100999-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CY 208-243 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100999266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indolophenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CY-208243 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJ4UR780B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。